

An In-depth Technical Guide to the

Spectroscopic Data of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disperse brown 1	
Cat. No.:	B082449	Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data for the azo dye, **Disperse Brown 1** (C.I. 11152). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure and Identification:

IUPAC Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

CAS Number: 23355-64-8

Molecular Formula: C16H15Cl3N4O4

Molecular Weight: 433.67 g/mol

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **Disperse Brown 1** in a structured format. It is important to note that publicly available, detailed assigned spectral data is limited.

UV-Vis spectroscopy is crucial for determining the wavelength of maximum absorption (λ max), which is indicative of the electronic transitions within the dye molecule. There is some variation



in the reported λ max values for **Disperse Brown 1**, which may be attributed to different solvents or experimental conditions.

Parameter	Value(s)	Solvent/Conditions
λтах	430 nm	Not specified[1]
λтах	460 nm	Not specified[2]
λтах	445 nm	Methanol extract[3]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

lon	m/z
[M+H] ⁺	433

Note: One study reported a precursor ion at m/z 433.02 (C16H16Cl3N4O4+)[1].

¹H NMR spectroscopy helps in identifying the chemical environment of hydrogen atoms within the molecule. The following unassigned chemical shifts have been reported.

¹H NMR Data (in CDCl₃)

Chemical Shift (δ) in ppm	
7.60-7.56 (m, 2H)	
7.10 (t, J = 7.6 Hz, 1H)	
6.90 (d, J = 8.2 Hz, 1H)	
3.77 (q, J = 7.2 Hz, 2H)	
1.30 (t, J = 7.6 Hz, 3H)	

Note: While some studies mention the use of ¹³C NMR for characterization, specific chemical shift data for **Disperse Brown 1** is not readily available in the public domain[4].



FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific peak assignments for pure **Disperse Brown 1** are not detailed in the available literature, general characteristic peaks for disperse azo dyes on cellulosic materials have been reported. These include:

- -OH stretching: 3334-3283 cm⁻¹
- Methylene symmetric and asymmetric stretching: 2897-2853 cm⁻¹
- -N=N- stretching (Azo group): Typically observed in the 1400-1600 cm⁻¹ region, often overlapping with aromatic C=C stretching.
- C-N stretching: Aromatic amine C-N stretching is expected around 1250-1360 cm⁻¹.
- C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of disperse dyes, based on common laboratory practices. Specific parameters for the data presented above were not always available.

- Sample Preparation: A stock solution of **Disperse Brown 1** is prepared by accurately
 weighing the dye and dissolving it in a suitable solvent (e.g., methanol, acetone, or
 dimethylformamide) in a volumetric flask. A series of dilutions are then prepared from the
 stock solution to obtain a range of concentrations.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
- Measurement: The spectrophotometer is first calibrated with a blank solution (the solvent used for sample preparation). The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 200-800 nm) to determine the λmax.
- Sample Preparation: A small amount of the purified Disperse Brown 1 sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform - CDCl₃) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.



- Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Sample Preparation: A small amount of the solid **Disperse Brown 1** sample is mixed with
 potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total
 Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the
 ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Workflow Visualization

The synthesis of **Disperse Brown 1** involves a two-step process: diazotization of an aromatic amine followed by coupling with a coupling agent.

Synthesis Workflow of Disperse Brown 1 Step 1: Diazotization 2,6-Dichloro-4-nitroaniline Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) Step 2: Azo Coupling N,N-bis(2-hydroxyethyl)-3-chloroaniline (Coupling Component) Disperse Brown 1 (Final Product)



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Caption: Synthesis Workflow of **Disperse Brown 1**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Disperse Brown 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082449#spectroscopic-data-for-disperse-brown-1-uv-vis-nmr-ir]

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